molecular formula C26H23N3O3 B13933091 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 61050-41-7

2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-

Cat. No.: B13933091
CAS No.: 61050-41-7
M. Wt: 425.5 g/mol
InChI Key: GDCAUDDVEGSUMC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C26H23N3O3. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications. Its structure consists of a naphthalene core with carboxamide, azo, hydroxy, and methoxy functional groups, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves the azo coupling reaction. This process starts with the diazotization of 4-ethylphenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxamide. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles like sodium hydroxide or other alkoxides.

Major Products

    Oxidation: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-oxo-N-(4-methoxyphenyl)-.

    Reduction: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)amino]-3-hydroxy-N-(4-methoxyphenyl)-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo and hydroxy functional groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s ability to interact with different substrates. These interactions can affect molecular targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Anisyl)-3-hydroxy-N-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide
  • 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]

Uniqueness

2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

61050-41-7

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H23N3O3/c1-3-17-8-10-20(11-9-17)28-29-24-22-7-5-4-6-18(22)16-23(25(24)30)26(31)27-19-12-14-21(32-2)15-13-19/h4-16,30H,3H2,1-2H3,(H,27,31)

InChI Key

GDCAUDDVEGSUMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

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